molecular formula C16H18F2N2O2S B263070 N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide

N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide

Cat. No. B263070
M. Wt: 340.4 g/mol
InChI Key: GJCVQXMMBVRJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS is a sulfonamide compound that was first synthesized in the 1980s, and since then, it has been used in various research studies.

Mechanism of Action

DAS inhibits the activity of carbonic anhydrase isozymes II and IV by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate ions, which is a crucial step in various physiological processes such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
DAS has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure, and the improvement of memory and learning in animal models. DAS has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DAS in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using DAS is its potential toxicity, which can affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for the use of DAS in scientific research. One area of research is the development of DAS derivatives that have improved selectivity and reduced toxicity. Another area of research is the use of DAS in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, DAS can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS has been shown to selectively inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes. While DAS has several advantages for lab experiments, its potential toxicity is a limitation that needs to be considered. There are several future directions for the use of DAS in scientific research, including the development of DAS derivatives and the use of DAS in the treatment of various diseases.

Synthesis Methods

DAS can be synthesized using a variety of methods, including the reaction of 4-(diethylamino)aniline with 2,4-difluorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

DAS has been used in various research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. DAS has been shown to inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes.

properties

Product Name

N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide

Molecular Formula

C16H18F2N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C16H18F2N2O2S/c1-3-20(4-2)14-8-6-13(7-9-14)19-23(21,22)16-10-5-12(17)11-15(16)18/h5-11,19H,3-4H2,1-2H3

InChI Key

GJCVQXMMBVRJAZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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